N-(5-(2,3-二氢苯并[b][1,4]二噁英-6-基)-1,3,4-噁二唑-2-基)丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound appears to contain a 2,3-dihydrobenzo[b][1,4]dioxin moiety, which is a type of oxygen-containing heterocycle . It also contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by X-ray crystallography . This technique can provide detailed information about the arrangement of atoms within a crystal of the compound .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the oxadiazole and dihydrobenzodioxin rings. Oxadiazoles are known to participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .科学研究应用
合成和评估为血小板聚集抑制剂
合成了一系列与 N-(5-(2,3-二氢苯并[b][1,4]二氧杂环-6-基)-1,3,4-恶二唑-2-基)丙酰胺的化学结构相关的 N-[2-([1,2,4]恶二唑-5-基)环庚烯-1-基]甲酰胺肟,并评估了它们对血小板聚集的影响。这些化合物(包括结构相关的 N-[4-([1,2,4]恶二唑-5-基)-2,3-二氢[1]苯并氧杂环-5-基]甲酰胺肟)证明了在调节血小板聚集(血凝块形成和心血管疾病中的一个基本因素)方面具有潜力(Okuda, Zhang, Ohtomo, Hirota, & Sasaki, 2011)。
抗癌潜力
合成了一系列与 N-(5-(2,3-二氢苯并[b][1,4]二氧杂环-6-基)-1,3,4-恶二唑-2-基)丙酰胺结构相关的化合物,并评估了它们的抗癌活性。这些化合物对包括乳腺癌、肺癌、结肠癌和卵巢癌在内的各种癌细胞系表现出中等至优异的抗癌活性,表明此类化合物在癌症治疗中的潜力(Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021)。
抗菌和抗真菌特性
对 2,6-二氟苯甲酰胺(一组包括类似于 N-(5-(2,3-二氢苯并[b][1,4]二氧杂环-6-基)-1,3,4-恶二唑-2-基)丙酰胺的化合物)的研究显示出有希望的抗菌特性。这些化合物已证明了通过抑制关键蛋白质来干扰细菌细胞分裂的能力,表明它们作为抗菌药物的潜力(Straniero, Suigo, Lodigiani, & Valoti, 2023)。
抗氧化活性
已经合成了一些与所讨论的化合物在结构上相似的 1,3,4-恶二唑衍生物,并评估了它们的抗氧化活性。这些化合物显示出显着的自由基清除能力,表明它们在对抗氧化应激(包括癌症和心血管疾病在内的各种疾病的促成因素)方面的潜在用途(Bondock, Adel, & Etman, 2016)。
杀线虫活性
最近的研究开发了与 N-(5-(2,3-二氢苯并[b][1,4]二氧杂环-6-基)-1,3,4-恶二唑-2-基)丙酰胺相关的新的 1,2,4-恶二唑衍生物,具有潜在的杀线虫活性。这些化合物对某些线虫物种显示出有希望的结果,表明它们在农业和害虫控制中的潜在用途(Liu, Wang, Zhou, & Gan, 2022)。
作用机制
Target of Action
The primary targets of this compound are bacterial strains such as Escherichia coli and Bacillus subtilis . These bacteria are common pathogens that can cause a variety of infections in humans.
Mode of Action
The compound interacts with these bacterial strains by inhibiting their biofilm formation . Biofilms are communities of bacteria that adhere to each other on a surface, and they are often resistant to antibiotics. By inhibiting biofilm formation, the compound prevents the bacteria from establishing a strong, resistant community, making them more susceptible to treatment .
Biochemical Pathways
It is known that the compound’s antibacterial activity is related to itssulfonamide and benzodioxane fragments . Sulfonamides are known to inhibit the enzyme involved in the synthesis of folic acid, a vital component for bacterial growth and reproduction . Benzodioxane derivatives have been identified as having anti-inflammatory, anti-helmintic, anti-arthritic, and antioxidant properties .
Result of Action
The compound’s action results in the inhibition of bacterial biofilm growth . In particular, it has shown significant activity against B. subtilis, with a bacterial biofilm growth inhibition rate of 60.04% . This suggests that the compound could be effective in treating infections caused by these bacteria.
未来方向
属性
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-2-11(17)14-13-16-15-12(20-13)8-3-4-9-10(7-8)19-6-5-18-9/h3-4,7H,2,5-6H2,1H3,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNAWVLTYVCHMHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(O1)C2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。